![molecular formula C18H17FN4O3S B2574257 6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1286705-34-7](/img/structure/B2574257.png)

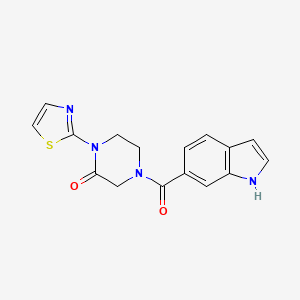

6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .

Mode of Action

Similar compounds have been shown to bind to the active site of the lasr system in pseudomonas aeruginosa, a key component of its quorum sensing pathways . This binding inhibits the function of the LasR system, thereby disrupting the bacteria’s ability to communicate and coordinate behaviors .

Biochemical Pathways

Similar compounds have been found to inhibit the lasb and pqsr systems in pseudomonas aeruginosa . These systems are part of the bacteria’s quorum sensing pathways, which regulate a variety of behaviors including biofilm formation and virulence production .

Result of Action

Similar compounds have been found to inhibit the growth of pseudomonas aeruginosa and disrupt its ability to form biofilms .

Preparation Methods

Synthetic routes and reaction conditions: One common synthetic route for this compound involves multi-step synthesis:

Step 1: Synthesis of 4-fluorobenzo[d]thiazole-2-ol through cyclization reactions.

Step 2: Reaction of 4-fluorobenzo[d]thiazole-2-ol with piperidine-1-carbonyl chloride to form 4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl intermediate.

Step 3: Cyclization with 2-methylpyridazine-3-one under specific conditions to yield the final product.

Industrial production methods: On an industrial scale, optimization of these reactions is crucial:

Catalysts and Solvents: Catalysts like palladium or copper salts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) might be employed to increase the yield and purity.

Temperature and Pressure: Control of temperature (typically between 50-100°C) and pressure to ensure optimal reaction conditions.

Types of reactions:

Oxidation: The compound can undergo oxidative reactions, particularly affecting the piperidine ring or fluorobenzo[d]thiazole moiety.

Reduction: Possible at the carbonyl group or the fluorobenzo[d]thiazole ring.

Substitution: Likely at the methylpyridazinone or piperidine moieties.

Common reagents and conditions:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents under controlled conditions.

Major products:

Oxidation: Potential formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Derivatives with halogen or nitro groups.

Scientific Research Applications

The compound finds applications across various scientific domains:

Chemistry:

As a building block for synthesizing more complex molecules due to its reactive sites.

Biology:

Used in studying enzyme interactions or as a ligand for receptor studies.

Medicine:

Investigated for its potential therapeutic properties, possibly as an anti-inflammatory, antibacterial, or anticancer agent.

Industry:

Might be employed in the development of pharmaceuticals or agrochemicals.

5. Mechanism of Action: The mechanism of action involves its interaction with specific molecular targets:

Molecular targets:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to certain receptors influencing cellular responses.

Pathways involved:

Signal Transduction Pathways: Affecting pathways like MAPK or PI3K-Akt.

Gene Expression: Modulating gene expression by interacting with transcription factors.

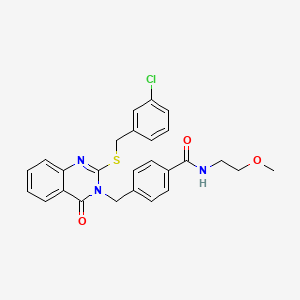

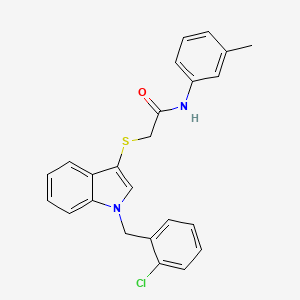

Comparison with Similar Compounds

6-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: Shows structural similarity but different halogen substitution.

6-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of fluorine.

The presence of fluorine in 6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one might influence its biological activity and stability, setting it apart from its analogues.

There you go! Anything else you'd like to dive into?

Properties

IUPAC Name |

6-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3S/c1-22-15(24)6-5-13(21-22)17(25)23-9-7-11(8-10-23)26-18-20-16-12(19)3-2-4-14(16)27-18/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYYDEAIGZBFQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide](/img/structure/B2574176.png)

![1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2574180.png)

![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2574182.png)

![N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2574184.png)

![2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2574189.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B2574193.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2574196.png)